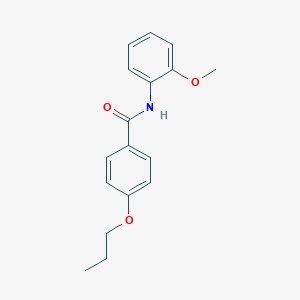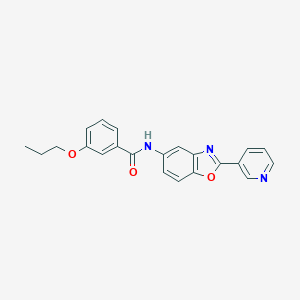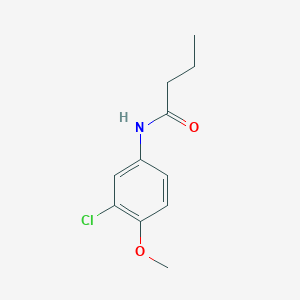
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol, also known as DDAO, is a chemical compound that has gained attention in the scientific community due to its unique properties. DDAO is a fluorescent dye that is commonly used in biological research to label proteins, lipids, and nucleic acids.
Mecanismo De Acción
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that absorbs light in the ultraviolet and blue range and emits light in the green range. The mechanism of action of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol involves the formation of an excited state when it absorbs light. The excited state then emits light at a longer wavelength, which can be detected by fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that the concentration and duration of exposure to 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can affect the viability and function of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is also compatible with a wide range of biological samples and imaging techniques. However, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, including its sensitivity to pH and the potential for photobleaching, which can limit its usefulness for long-term imaging experiments.
Direcciones Futuras
There are several future directions for research involving 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new methods for synthesizing 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol that are more efficient and cost-effective. Another area of interest is the development of new applications for 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in biological research, such as the labeling of specific cell types or the investigation of protein-protein interactions. Additionally, there is a need for further research to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to minimize the potential for photobleaching.
Conclusion:
In conclusion, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that has become an important tool in biological research due to its unique properties. It is widely used to label proteins, lipids, and nucleic acids in a variety of imaging techniques. While 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, its high fluorescence intensity and compatibility with a wide range of biological samples make it a valuable tool for studying cellular processes. Further research is needed to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to develop new applications for this versatile dye.
Métodos De Síntesis
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can be synthesized by several methods, including the reaction of 4-chloro-1,1-diphenylbut-2-yn-1-ol with dipropylamine in the presence of a base. The reaction produces 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol as a yellow solid with a high yield of up to 90%. Other methods of synthesis include the reaction of 4-bromo-1,1-diphenylbut-2-yn-1-ol with dipropylamine and the reaction of 4-iodo-1,1-diphenylbut-2-yn-1-ol with dipropylamine.
Aplicaciones Científicas De Investigación
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is widely used in biological research as a fluorescent dye to label proteins, lipids, and nucleic acids. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular processes. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has also been used to study the localization and dynamics of proteins in living cells and to investigate the interactions between proteins and lipids.
Propiedades
Fórmula molecular |
C22H27NO |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
4-(dipropylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO/c1-3-17-23(18-4-2)19-11-16-22(24,20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-15,24H,3-4,17-19H2,1-2H3 |
Clave InChI |
WHISERJJBCPWIR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)


![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)

![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)